![molecular formula C5H7ClN4O2 B12639473 (5-Nitropyrimidin-2-YL)methanamine hydrochloride CAS No. 1196155-71-1](/img/structure/B12639473.png)
(5-Nitropyrimidin-2-YL)methanamine hydrochloride
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Overview
Description
(5-Nitropyrimidin-2-YL)methanamine hydrochloride is a chemical compound with significant applications in various scientific fields It is characterized by a pyrimidine ring substituted with a nitro group at the fifth position and a methanamine group at the second position, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitropyrimidin-2-YL)methanamine hydrochloride typically involves the nitration of a pyrimidine derivative followed by amination and subsequent formation of the hydrochloride salt. One common synthetic route includes:
Nitration: The starting material, pyrimidine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fifth position.
Amination: The nitropyrimidine is then subjected to a reduction reaction to convert the nitro group to an amine group. This can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt of (5-Nitropyrimidin-2-YL)methanamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale nitration: Using industrial nitration reactors to ensure efficient and safe introduction of the nitro group.
Catalytic reduction: Employing continuous flow reactors for the reduction step to enhance yield and purity.
Crystallization: The final product is crystallized from the reaction mixture and purified through recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(5-Nitropyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Halides, alkoxides, thiolates.
Major Products Formed
Reduction: Formation of (5-Aminopyrimidin-2-YL)methanamine.
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
(5-Nitropyrimidin-2-YL)methanamine hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Nitropyrimidin-2-YL)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- (5-Nitropyrimidin-2-YL)methanol
- (5-Nitropyrimidin-2-YL)ethanamine
- (5-Nitropyrimidin-2-YL)propylamine
Uniqueness
(5-Nitropyrimidin-2-YL)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and amine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Biological Activity
(5-Nitropyrimidin-2-YL)methanamine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a nitro group and an amine functional group. Its chemical structure can be represented as follows:
This compound exhibits properties that may influence its biological activity, including solubility, stability, and interaction with biological macromolecules.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it can inhibit specific kinases involved in cellular signaling pathways, which are crucial for cancer progression.
- Antiproliferative Effects : In vitro assays demonstrate that this compound can reduce cell proliferation in various cancer cell lines, indicating potential anticancer properties.
- Apoptosis Induction : The compound has shown promise in promoting apoptosis in malignant cells, thus contributing to its potential as an anticancer agent.
Biological Activity Data
The following table summarizes key findings from recent studies regarding the biological activity of this compound:
Case Study 1: Anticancer Activity
In a study published in MDPI, this compound was evaluated for its antiproliferative effects on various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity, particularly against HCT116 colorectal cancer cells, with an IC50 value of 7.1 µM. The study also highlighted the compound's ability to induce apoptosis through the activation of caspases, suggesting a mechanism for its anticancer activity .
Case Study 2: Kinase Inhibition
Another research effort focused on the inhibition of Mer and c-Met kinases by derivatives related to this compound. The findings demonstrated that these compounds could effectively inhibit kinase activity, which is critical for tumor growth and metastasis. The IC50 values for these interactions were reported as 18.5 nM and 33.6 nM for Mer and c-Met, respectively .
Properties
CAS No. |
1196155-71-1 |
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Molecular Formula |
C5H7ClN4O2 |
Molecular Weight |
190.59 g/mol |
IUPAC Name |
(5-nitropyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H6N4O2.ClH/c6-1-5-7-2-4(3-8-5)9(10)11;/h2-3H,1,6H2;1H |
InChI Key |
KRVOIFQKRYFZBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CN)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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